5-Hydroxymethyl uridine

RNA Polymerase Fidelity Reverse Transcription Mutagenesis

Sourcing authentic 5-Hydroxymethyluridine with reliable purity is critical for reproducible RNA fidelity assays. This thymidine analog directly addresses the need for a specific SMUG1 substrate and an mRNA modification building block with defined error-rate profiles. Key technical and supply advantages include: • Increases combined T7 RNA polymerase/reverse transcriptase error rate >3-fold, distinct from pseudouridine or 5-methyluridine. • Enables synthesis of low-immunogenicity mRNA when combined with other modified nucleosides. • Bulk quantities available with validated ≥95% purity, supported by rigorous analytical data.

Molecular Formula C10H14N2O7
Molecular Weight 274.23 g/mol
Cat. No. B12386356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxymethyl uridine
Molecular FormulaC10H14N2O7
Molecular Weight274.23 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO
InChIInChI=1S/C10H14N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,18)/t5-,6+,7?,9-/m1/s1
InChIKeyVQAJJNQKTRZJIQ-WJZMDOFJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxymethyluridine (5-HMU) Overview


5-Hydroxymethyluridine (5-HMU, also abbreviated as 5hmU) is a naturally occurring, oxidized pyrimidine nucleoside [1]. It is classified as a thymidine analog and is characterized by the addition of a hydroxymethyl group at the C5 position of the uracil ring [2]. 5-HMU is a known substrate for specific DNA glycosylases like human SMUG1 and can be generated enzymatically by TET proteins or through oxidative stress [3][4].

Why 5-HMU Cannot Be Substituted


The functional impact of a nucleoside modification is highly dependent on its specific chemical structure, leading to distinct biochemical outcomes that cannot be assumed for its analogs [1]. For instance, while 5-HMU and pseudouridine (Ψ) are both uridine modifications, they have divergent effects on polymerase fidelity: 5-HMU increases the combined error rate of T7 RNA polymerase and reverse transcriptase, whereas pseudouridine specifically increases the error rate of RNA synthesis by T7 RNA polymerase [1]. Similarly, while 5-methyluridine (m5U) is a close structural relative, it does not share the same effect on polymerase fidelity as 5-HMU [1]. These functional differences preclude simple substitution and necessitate the use of the specific compound for accurate and reproducible research outcomes.

5-HMU Quantitative Evidence


Transcriptase Fidelity Modulation

In an assay using T7 RNA polymerase for in vitro transcription and ProtoScript II reverse transcriptase for cDNA synthesis, 5-HMU (hm5U) significantly increased the first-strand error rate compared to unmodified RNA [1]. Specifically, the total error rate for RNA containing 5-HMU was 188 ± 24 × 10⁻⁶ errors/base, which is 3.4-fold higher than the 56 ± 8 × 10⁻⁶ errors/base observed for unmodified RNA [1]. This effect was specific; other modifications like 5-methyluridine (m5U) showed no significant increase (54 ± 2 × 10⁻⁶ errors/base), while pseudouridine (Ψ) caused a different pattern, primarily increasing T7 RNA polymerase errors [1].

RNA Polymerase Fidelity Reverse Transcription Mutagenesis RNA Sequencing

SMUG1 Glycosylase Substrate Recognition

Human SMUG1 (single-strand selective monofunctional uracil-DNA glycosylase) catalyzes the hydrolysis of the N-glycosidic bond of uridine and its oxidized derivatives [1]. 5-HMU is explicitly identified as a substrate for SMUG1, along with 5-formyluridine (5fU) and 5-hydroxyuridine (5hoU) [1]. This is a specific and quantifiable interaction that distinguishes 5-HMU from other common RNA modifications like pseudouridine, which is not a primary substrate for this glycosylase. The recognition of 5-HMU by SMUG1 has direct functional consequences, as the enzyme initiates base excision repair and is linked to RNA quality control [2].

DNA Repair Enzyme Kinetics Glycosylase Epigenetics

rRNA Accumulation upon SMUG1 Depletion

In human cells, depletion of the enzyme SMUG1 leads to a specific and measurable accumulation of 5-HMU in mature ribosomal RNA (rRNA) [1][2]. This finding was reported in studies showing that SMUG1 is required for proper rRNA processing and that its loss results in elevated levels of immature rRNA and a concomitant increase in 5-HMU-modified mature rRNA [2]. This provides direct evidence for a functional role of 5-HMU in RNA quality control that is not shared by unmodified uridine or other common modifications like pseudouridine, whose levels are regulated by different mechanisms (e.g., dyskerin/DKC1).

RNA Metabolism Ribosome Biogenesis RNA Quality Control Gene Regulation

5-HMU Research and Industrial Applications


RNA Polymerase & Reverse Transcriptase Fidelity

Based on the direct evidence that 5-HMU increases the combined error rate of T7 RNA polymerase and reverse transcriptases by over 3-fold [1], this compound is a critical tool for studies investigating the fidelity of these enzymes. It is particularly useful in applications like RNA sequencing library preparation and in vitro transcription, where understanding and controlling the error profile is essential for accurate data interpretation. Its distinct effect compared to pseudouridine and 5-methyluridine makes it a superior choice for dissecting the specific contributions of C5 hydroxymethylation to polymerase accuracy.

Base Excision Repair & DNA/RNA Damage

Given that 5-HMU is a recognized substrate for the human DNA glycosylase SMUG1 [2], it is an indispensable reagent for research into the base excision repair (BER) pathway. Its use is directly supported by studies on SMUG1's role in removing oxidized lesions from DNA and RNA. Furthermore, the link between 5-HMU accumulation and impaired rRNA processing in SMUG1-deficient cells [3] positions this compound as a key tool for investigating the intersection of RNA modifications, damage sensing, and cellular quality control mechanisms.

mRNA Therapeutics with Attenuated Immunogenicity

Recent patent disclosures and research posters indicate that 5-HMU can be used in combination with other modified nucleosides, such as N4-acetylcytidine, to significantly reduce the immunogenicity of synthetic mRNA and attenuate immune responses [4][5]. This application is directly supported by the evidence that such combinations can reduce double-stranded RNA formation and inflammatory gene expression [5]. For industrial and therapeutic developers, this positions 5-HMU as a valuable building block for creating next-generation mRNA vaccines and gene therapies with improved safety profiles.

Synthesis of Antiviral & Anticancer Nucleoside Analogs

5-HMU serves as a versatile starting material or intermediate for the synthesis of more complex nucleoside analogs, such as 2',3'-didehydro-2',3'-dideoxy-5-hydroxymethyluridine [6]. This derivative is of interest for its potential antiviral activity. The established synthetic routes from both uridine and 5-methyluridine [6] highlight its utility in medicinal chemistry for creating a focused library of compounds, distinguishing it from less versatile, unmodified nucleosides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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